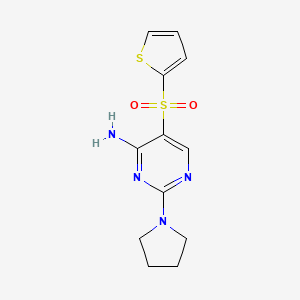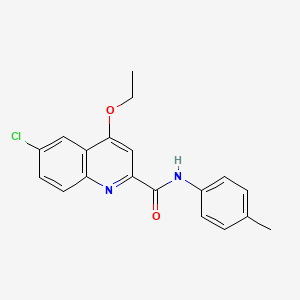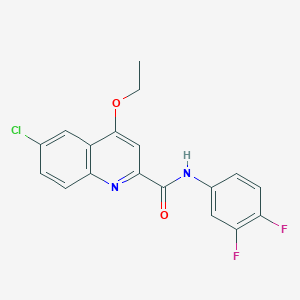
6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline is a nitrogen-containing heterocyclic compound that has become an essential compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are plenty of articles reporting syntheses of the main scaffold of quinoline and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Aplicaciones Científicas De Investigación
6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide has been studied for its potential applications in the medical and scientific fields. It has been used in research to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In particular, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its potential role in the treatment of cancer and other diseases. In addition, this compound has been studied for its potential use in the synthesis of other compounds, such as drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide is not yet fully understood. However, it is believed that this compound has anti-inflammatory and anti-cancer properties due to its ability to interact with certain proteins and enzymes in the body. In particular, it has been suggested that this compound binds to a specific enzyme known as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. By binding to COX-2, this compound is thought to inhibit the production of these inflammatory compounds, thus reducing inflammation and potentially preventing or treating certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties due to its ability to interact with certain proteins and enzymes in the body. In addition, this compound has been studied for its potential role in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease. It has also been suggested that this compound may have anti-microbial properties, as well as potential applications in the synthesis of drugs and pharmaceuticals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide in laboratory experiments include its relative ease of synthesis and its potential applications in the medical and scientific fields. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in experiments. However, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to better understand its biochemical and physiological effects.
Direcciones Futuras
Future research into 6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide could focus on further understanding its biochemical and physiological effects, as well as its potential applications in the medical and scientific fields. In particular, further research could focus on understanding the mechanism of action of this compound and its potential role in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, further research could focus on the synthesis of other compounds, such as drugs and pharmaceuticals, using this compound as the starting material. Finally, further research could focus on the potential anti-microbial properties of this compound, as well as its potential use in the synthesis of other compounds.
Métodos De Síntesis
6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide is synthesized using a two-step process. First, 4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxylic acid is synthesized by reaction of 4-ethoxy-N-(4-ethylphenyl)aniline with ethyl chloroformate in the presence of triethylamine. This reaction produces 4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxylic acid as the major product. Then, the acid is reacted with thionyl chloride to form this compound.
Propiedades
IUPAC Name |
6-chloro-4-ethoxy-N-(4-ethylphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-13-5-8-15(9-6-13)22-20(24)18-12-19(25-4-2)16-11-14(21)7-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBOLQRGBIYBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)
![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)
![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)
![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)

![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)


